molecular formula C16H20N2O5 B4264979 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid

4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid

Cat. No. B4264979
M. Wt: 320.34 g/mol
InChI Key: BQBWFUXKKFGPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid, also known as CB-1158, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid inhibits arginase by binding to the enzyme's active site. This leads to a decrease in the production of polyamines, which are essential for cell growth and proliferation. In addition, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid increases the availability of arginine, which is important for T-cell function. This leads to an increase in the number and activity of T-cells, resulting in anti-tumor activity.
Biochemical and Physiological Effects:
4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has been shown to decrease the levels of polyamines in cancer cells, leading to a decrease in cell growth and proliferation. In addition, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid increases the availability of arginine, which is important for T-cell function. This leads to an increase in the number and activity of T-cells, resulting in anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is its specificity for arginase. This makes it a promising therapeutic agent for the treatment of cancer. However, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has a relatively low yield, which may limit its use in large-scale experiments. In addition, the mechanism of action of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid. One direction is to investigate the potential of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to investigate the potential of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid in the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid and its potential side effects.
In conclusion, 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid is a promising therapeutic agent for the treatment of cancer. Its specificity for arginase and its ability to increase T-cell function make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid has shown potential as a therapeutic agent for the treatment of cancer. Preclinical studies have demonstrated that 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxobutanoic acid inhibits arginase, an enzyme that is upregulated in many types of cancer. Inhibition of arginase leads to a decrease in the production of polyamines and an increase in T-cell function, resulting in anti-tumor activity.

properties

IUPAC Name

4-[2-(4-cyclopentyloxybenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c19-14(9-10-15(20)21)17-18-16(22)11-5-7-13(8-6-11)23-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWFUXKKFGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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